EDTA Tris

Description

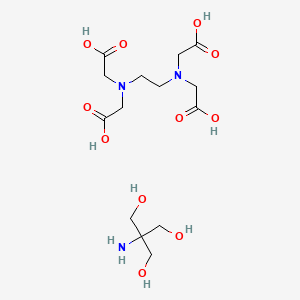

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.C4H11NO3/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;5-4(1-6,2-7)3-8/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);6-8H,1-3,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEIUWBSEKKKFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O.C(C(CO)(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93777-65-2 | |

| Record name | Glycine, N,N′-1,2-ethanediylbis[N-(carboxymethyl)-, compd. with 2-amino-2-(hydroxymethyl)-1,3-propanediol (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93777-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

The Role of EDTA in Tris Buffer for Enhanced DNA Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of deoxyribonucleic acid (DNA) is paramount for the success of a vast array of molecular biology applications, from next-generation sequencing to the development of nucleic acid-based therapeutics. Unprotected DNA is susceptible to degradation by nucleases and acid hydrolysis, compromising experimental results and the long-term viability of valuable samples. Tris-EDTA (TE) buffer is the universally accepted standard for DNA storage, providing a stable chemical environment. This guide offers an in-depth examination of the distinct roles of the buffer's components, focusing on how Ethylenediaminetetraacetic acid (EDTA) acts as a crucial guardian of DNA stability. We will explore the underlying mechanisms, present quantitative data on storage efficacy, and provide detailed experimental protocols for buffer preparation and DNA integrity assessment.

The Foundational Components of TE Buffer

TE buffer is a simple yet powerful solution composed of two critical ingredients: Tris and EDTA.[1] While Tris provides a stable pH environment, EDTA is responsible for actively protecting the DNA from enzymatic attack.[2]

Tris: The pH Stabilizer

Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of approximately 8.1 at 25°C, making it an excellent choice for maintaining a stable, slightly alkaline environment, typically between pH 7.5 and 8.0.[3][4] This pH range is optimal for DNA stability. Acidic conditions (pH below 7.0) can lead to the cleavage of phosphodiester bonds in the DNA backbone through a process called acid hydrolysis, resulting in degradation.[5] By maintaining a consistent pH, Tris prevents this form of chemical damage, which is particularly important for long-term storage.[6][7]

EDTA: The Nuclease Inhibitor

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent, a molecule that forms multiple coordinate bonds with a single metal ion.[4][7] Its primary role in TE buffer is to sequester divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[8][9] These cations are essential cofactors for the vast majority of nucleases (enzymes that degrade nucleic acids), including DNases.[9][10][11] DNases require these ions to be present in their active site to properly function and cleave the phosphodiester backbone of DNA.[10] By binding tightly to these available cations, EDTA effectively removes them from the solution, rendering DNases inactive and protecting the DNA from enzymatic degradation.[2][12]

The Mechanism of DNA Protection by EDTA

The protective action of EDTA is a direct consequence of its ability to inhibit DNase activity. During DNA extraction procedures, cellular compartments are disrupted, releasing a variety of enzymes, including DNases from the cytoplasm or lysosomes.[9] If not inhibited, these enzymes will rapidly degrade the newly isolated DNA.

EDTA's mechanism can be visualized as a two-step process:

-

DNase Requirement: A DNase enzyme requires a divalent metal cation, such as Mg²⁺, as a cofactor to adopt its active conformation and catalyze the cleavage of DNA.

-

EDTA Chelation: EDTA, with its high affinity for divalent cations, binds to and sequesters any free Mg²⁺ ions in the buffer.[9][10] This deprives the DNase of its essential cofactor.

-

DNase Inactivation: Without the necessary cofactor, the DNase is rendered inactive and cannot bind to or degrade the DNA molecule, ensuring its integrity.

The following diagram illustrates this protective signaling pathway.

Quantitative Analysis of DNA Stability

The efficacy of TE buffer in preserving DNA has been demonstrated across numerous studies. The inclusion of EDTA and the maintenance of an optimal pH are critical for long-term stability across various storage temperatures.

Data Presentation

The following tables summarize quantitative data from key studies, highlighting the superior performance of TE buffer compared to unbuffered solutions like distilled water (DW) and the effect of pH on preservation.

Table 1: DNA Integrity Over 10 Weeks at Various Storage Conditions [13]

| Storage Temp. | Storage Medium | Week 4 Degradation | Week 7 Degradation | Week 10 Degradation |

| 25°C | Distilled Water | 100% (All 20 samples) | 100% | 100% |

| TE Buffer | 0% | 0% | 30% (6 of 20 samples) | |

| 4°C | Distilled Water | 5% (1 of 20 samples) | 15% (3 of 20 samples) | 20% (4 of 20 samples) |

| TE Buffer | 0% | 0% | 0% | |

| -20°C | Distilled Water | 0% | 0% | 0% |

| TE Buffer | 0% | 0% | 0% | |

| -70°C | Distilled Water | 0% | 0% | 0% |

| TE Buffer | 0% | 0% | 0% |

Data adapted from a study on human DNA extracted from blood. Degradation was assessed by smearing on an agarose (B213101) gel.

Table 2: Effect of EDTA Solution pH on High Molecular Weight (HMW) DNA Preservation [14][15]

| Taxon | Preservative | Average % HMW DNA Recovered |

| A. virens (marine worm) | EDTA pH 8 | ~7% |

| EDTA pH 9 | ~8% | |

| EDTA pH 10 | 61.3% | |

| 95% EtOH | ~6% | |

| H. americanus (lobster) | EDTA pH 8 | ~20% |

| EDTA pH 9 | ~45% | |

| EDTA pH 10 | 53.7% | |

| 95% EtOH | ~25% |

Data adapted from a study storing tissues for 12 months. HMW DNA was quantified relative to the total DNA yield. This suggests that the chelating capacity and protective effect of EDTA increase with pH.[16][17]

Table 3: Long-Term Stability of Plasmid DNA in TE Buffer [6]

| Storage Condition | Duration | DNA Integrity | Functional Integrity |

| -20°C in TE Buffer | 3 Years | Stable, no degradation | Maintained, error-free data retrieval |

| 65°C in TE Buffer (Accelerated Aging) | 20 Days | Stable, no significant degradation | Maintained, error-free data retrieval |

This study demonstrates that plasmid DNA used for data storage remains stable and functional for years when stored in TE buffer, even under accelerated aging conditions equivalent to ~20 years at -20°C.[6]

Experimental Protocols

Reproducible and reliable results begin with correctly prepared reagents and standardized assessment methods.

Preparation of 1X TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

This protocol outlines the preparation of 100 mL of 1X TE buffer from common stock solutions.

Materials:

-

1 M Tris-HCl, pH 8.0 stock solution

-

0.5 M EDTA, pH 8.0 stock solution

-

Nuclease-free molecular biology grade water

-

Sterile 100 mL graduated cylinder or flask

-

Sterile storage bottle

Methodology:

-

To a sterile container, add 98.8 mL of molecular biology grade water.[18]

-

Mix the solution thoroughly by inverting the container several times.

-

For long-term storage of the buffer itself, sterilize by autoclaving or by passing it through a 0.22 µm filter.[3]

-

Store the finalized buffer at room temperature.[1]

Assessment of DNA Integrity via Agarose Gel Electrophoresis

This is a standard method to qualitatively assess DNA degradation, as used in the study cited in Table 1.[13] High-integrity genomic DNA should appear as a sharp, high molecular weight band, whereas degraded DNA will present as a smear down the lane.

Methodology:

-

Prepare a 1% Agarose Gel: Dissolve 1g of agarose in 100 mL of 1X TAE or TBE buffer. Heat until the solution is clear, then cool to ~55°C. Add a DNA intercalating dye (e.g., SYBR Safe or ethidium (B1194527) bromide) and pour into a gel casting tray with a comb.

-

Load Samples: Mix a defined amount of DNA (e.g., 100-200 ng) from each storage condition and time point with 6X loading dye. Load the mixture into the wells of the solidified gel. Include a DNA ladder as a size reference.

-

Run Electrophoresis: Submerge the gel in 1X running buffer in an electrophoresis tank. Apply a constant voltage (e.g., 100 V) for a set time (e.g., 45-60 minutes).

-

Visualize DNA: Image the gel under UV or blue light.

-

Interpret Results: Compare the DNA from different conditions. A distinct, high molecular weight band indicates intact DNA. A smear extending down the lane indicates random degradation. The absence of a band indicates complete degradation.

Considerations for Downstream Applications

While EDTA is excellent for DNA storage, its chelating properties can interfere with downstream enzymatic reactions that require Mg²⁺, most notably the Polymerase Chain Reaction (PCR).[2] Taq polymerase and other DNA polymerases require Mg²⁺ as a cofactor.[7] If the concentration of EDTA in the final reaction is too high, it will sequester the Mg²⁺, inhibiting the polymerase and causing the PCR to fail.

For this reason, DNA samples intended for sensitive enzymatic applications are often stored in "low EDTA" TE buffer (e.g., 10 mM Tris, 0.1 mM EDTA) or simply in 10 mM Tris buffer without EDTA.[2][7] Alternatively, additional MgCl₂ can be added to the PCR mix to compensate for the chelating effect of standard TE buffer.

Conclusion

The combination of Tris and EDTA in TE buffer provides a simple, inexpensive, and highly effective solution for preserving the integrity of DNA samples. Tris safeguards against acid hydrolysis by maintaining an optimal pH, while EDTA provides robust protection against enzymatic degradation by chelating the metal cofactors essential for DNase activity. Quantitative studies confirm that storing DNA in TE buffer, particularly at 4°C or frozen, is vastly superior to storage in water and is critical for ensuring the stability required for reproducible, high-quality results in research, diagnostics, and the development of therapeutics.

References

- 1. TE Buffer - Sharebiology [sharebiology.com]

- 2. TE buffer - Wikipedia [en.wikipedia.org]

- 3. gatescientific.com [gatescientific.com]

- 4. scribd.com [scribd.com]

- 5. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]

- 6. Long-Term Stability and Integrity of Plasmid-Based DNA Data Storage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. geneticeducation.co.in [geneticeducation.co.in]

- 8. Unlocking the Potential of EDTA in Plant DNA Extraction: A Comprehensive Review [plantextractwholesale.com]

- 9. quora.com [quora.com]

- 10. what is the function of edta in dna extraction [irochelating.com]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

- 13. kjcls.org [kjcls.org]

- 14. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples | PLOS One [journals.plos.org]

- 15. journals.plos.org [journals.plos.org]

- 16. Perish the thawed? EDTA reduces DNA degradation during extraction from frozen tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Greater than pH 8: The pH dependence of EDTA as a preservative of high molecular weight DNA in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 18. condor.depaul.edu [condor.depaul.edu]

The Indispensable Role of Tris-EDTA Buffer in Molecular Biology: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, the integrity of nucleic acids is paramount. Tris-EDTA (TE) buffer is a ubiquitous and critical solution engineered to protect DNA and RNA from degradation, ensuring the reliability and reproducibility of experimental outcomes. This technical guide provides an in-depth exploration of the core functions of TE buffer, its components, and its applications, supplemented with quantitative data, detailed experimental protocols, and visual workflows to support researchers in their laboratory endeavors.

Core Components and Their Functions

TE buffer is a simple yet elegant solution composed of two primary components: Tris and EDTA . The synergy between these two molecules provides a stable environment for nucleic acids.[1][2][3]

Tris: The pH Stabilizer

Tris, or tris(hydroxymethyl)aminomethane, is a biological buffer with a pKa of approximately 8.1 at 25°C.[3] This property makes it an excellent buffer for maintaining a stable pH in the slightly alkaline range, typically between 7.5 and 8.5.[3] The primary functions of Tris in TE buffer are:

-

Preventing Acid Hydrolysis: A stable, slightly alkaline pH is crucial for preventing the acid-catalyzed hydrolysis of the phosphodiester bonds in the DNA backbone.[4][5] Water, if not buffered, can become slightly acidic due to dissolved CO2, creating an environment conducive to DNA damage over time.

-

Maintaining Nucleic Acid Integrity: Extreme pH fluctuations can lead to the denaturation of the DNA double helix. Tris buffer safeguards the structural integrity of DNA and RNA, which is essential for downstream applications such as PCR, sequencing, and cloning.

EDTA: The Nuclease Inhibitor

Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that sequesters divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[6] These cations are essential cofactors for nucleases (both DNases and RNases), the enzymes that degrade DNA and RNA.[6] The mechanism of action for EDTA involves:

-

Chelation of Divalent Cations: EDTA forms stable complexes with divalent metal ions, rendering them unavailable for enzymatic reactions.[3][6]

-

Inhibition of Nuclease Activity: By sequestering Mg²⁺ and other essential cofactors, EDTA effectively inactivates nucleases that may be present in a sample, thereby protecting the nucleic acids from enzymatic degradation.[3][6]

Quantitative Analysis of DNA Stability

The protective effects of TE buffer on nucleic acid stability have been demonstrated in numerous studies. The following table summarizes a comparative analysis of human genomic DNA integrity when stored in TE buffer versus distilled water (DW) at various temperatures over a 10-week period.

| Storage Buffer | Temperature | Week 4 | Week 10 | Stability Outcome |

| Distilled Water (DW) | 25°C | All 20/20 samples degraded | - | Highly unstable |

| TE Buffer | 25°C | No significant degradation | 6/20 samples showed some degradation | Moderately stable |

| Distilled Water (DW) | 4°C | No significant degradation | 4/20 samples showed some degradation | Moderately unstable |

| TE Buffer | 4°C | No degradation | All 20/20 samples stable | Highly stable |

| Distilled Water (DW) | -20°C / -70°C | No degradation | No degradation | Highly stable |

| TE Buffer | -20°C / -70°C | No degradation | No degradation | Highly stable |

Data adapted from a study on the effects of storage buffer and temperature on the integrity of human DNA.[7]

These data clearly indicate that for short- to medium-term storage at 4°C, TE buffer is superior to distilled water in preserving DNA integrity.[7] For long-term storage, freezing at -20°C or -70°C is recommended for samples in either solution.[7]

Mechanism of Nuclease Inhibition by EDTA

The chelating action of EDTA is a cornerstone of its protective function. The following diagram illustrates the mechanism by which EDTA inhibits nuclease activity.

Caption: Mechanism of EDTA-mediated nuclease inhibition.

Standard TE Buffer Formulations

The standard working concentration of TE buffer is 1X. However, concentrated stock solutions (e.g., 10X, 100X) are often prepared for convenience and to reduce the risk of contamination.

| Buffer Component | 1X Concentration | 10X Concentration |

| Tris | 10 mM | 100 mM |

| EDTA | 1 mM | 10 mM |

| pH | 8.0 (for DNA), 7.5 (for RNA) | 8.0 |

A common variation is "Low TE" or "TE Low EDTA" buffer, which typically contains 0.1 mM EDTA.[3] This formulation is preferred for applications where high concentrations of EDTA might interfere with downstream enzymatic reactions, such as PCR, as DNA polymerases also require divalent cations for their activity.[3]

Experimental Protocols

TE buffer is integral to numerous molecular biology workflows. Below are detailed protocols for common procedures where TE buffer plays a pivotal role.

Protocol for Preparation of 1X TE Buffer (100 mL)

Materials:

-

Tris base

-

EDTA (disodium salt)

-

Deionized water

-

Hydrochloric acid (HCl) to adjust pH

-

100 mL graduated cylinder

-

Beaker and magnetic stirrer

-

pH meter

-

Autoclave

Procedure:

-

Add approximately 80 mL of deionized water to a beaker.

-

Add 0.121 g of Tris base and dissolve completely using a magnetic stirrer.

-

Add 0.037 g of EDTA (disodium salt) and dissolve.

-

Adjust the pH to 8.0 by adding small increments of HCl.

-

Bring the final volume to 100 mL with deionized water.

-

Sterilize by autoclaving.

-

Store at room temperature.

Protocol for Genomic DNA Extraction from E. coli

This protocol utilizes a spin column-based method where TE buffer is used for the final elution and storage of the purified genomic DNA.

Materials:

-

E. coli culture

-

Resuspension buffer (containing Tris, EDTA, and RNase A)

-

Lysis buffer

-

Neutralization buffer

-

Wash buffers

-

Spin columns

-

Collection tubes

-

1X TE Buffer (pH 8.0)

-

Microcentrifuge

Procedure:

-

Pellet 1-3 mL of an overnight E. coli culture by centrifugation.

-

Discard the supernatant and resuspend the cell pellet in 250 µL of resuspension buffer.

-

Add 250 µL of lysis buffer and mix gently by inverting the tube 4-6 times. Incubate at room temperature for 5 minutes.

-

Add 350 µL of neutralization buffer and mix immediately by inverting the tube until a white precipitate forms.

-

Centrifuge for 10 minutes at >12,000 x g.

-

Carefully transfer the supernatant to a spin column placed in a collection tube.

-

Centrifuge for 1 minute and discard the flow-through.

-

Add 500 µL of wash buffer and centrifuge for 1 minute. Discard the flow-through.

-

Repeat the wash step.

-

Centrifuge the empty column for an additional 1-2 minutes to remove any residual wash buffer.

-

Place the spin column in a clean 1.5 mL microfuge tube.

-

Add 50-100 µL of 1X TE Buffer (pH 8.0) directly to the center of the spin column membrane.

-

Incubate at room temperature for 1-5 minutes.

-

Centrifuge for 1 minute to elute the genomic DNA.

-

Store the purified DNA at -20°C.

Workflow for Plasmid DNA Miniprep

The following diagram outlines a typical workflow for plasmid DNA isolation from a bacterial culture, highlighting the crucial role of TE buffer in the initial resuspension and final elution steps.

Caption: Standard workflow for plasmid DNA minipreparation.

Conclusion

Tris-EDTA buffer is a fundamental reagent in molecular biology, providing a cost-effective and reliable means of preserving the integrity of nucleic acids. Its dual-action mechanism, combining pH stabilization by Tris and nuclease inhibition by EDTA, makes it an indispensable tool for a wide array of applications, from routine sample storage to complex genetic engineering workflows. A thorough understanding of its properties and appropriate use is essential for any researcher working with DNA and RNA.

References

- 1. Plasmid DNA Isolation Protocol [opsdiagnostics.com]

- 2. TE Buffer - Sharebiology [sharebiology.com]

- 3. geneticeducation.co.in [geneticeducation.co.in]

- 4. molecular biology - Should I dilute DNA with water or elution buffer? - Biology Stack Exchange [biology.stackexchange.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. kjcls.org [kjcls.org]

The Dual Guardians of Genetic Integrity: A Technical Guide to Tris and EDTA in TE Buffer

For researchers, scientists, and drug development professionals, the stability and purity of nucleic acids are paramount. TE buffer, a seemingly simple solution, is a cornerstone of molecular biology, safeguarding the integrity of DNA and RNA. This in-depth guide elucidates the critical roles of its two components, Tris and EDTA, providing quantitative data, detailed experimental protocols, and a mechanistic overview of their protective functions.

At its core, TE buffer is composed of Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid). This combination provides a stable chemical environment that protects nucleic acids from degradation, making it an indispensable reagent for a wide array of applications including nucleic acid extraction, purification, and long-term storage.[1][2]

The Buffering Guardian: The Role of Tris

Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it highly effective at maintaining a stable pH in the slightly alkaline range of 7 to 9.[1] This is crucial for the preservation of DNA and RNA for several reasons:

-

Preventing Acid Hydrolysis: The phosphodiester bonds in the backbone of DNA and RNA are susceptible to hydrolysis, a process that is accelerated under acidic conditions. This can lead to the cleavage of the nucleic acid strands, compromising their integrity. By maintaining a pH typically between 7.5 and 8.5, Tris minimizes the rate of this acid-catalyzed degradation.[3][4]

-

Inhibiting Acid-Induced Depurination: Acidic environments also promote the cleavage of the N-glycosidic bond between purine (B94841) bases (adenine and guanine) and the deoxyribose sugar, a phenomenon known as depurination.[5][6] This results in an abasic site, which can lead to mutations or strand breaks during subsequent enzymatic manipulations. The stable, slightly alkaline pH provided by Tris significantly reduces the rate of depurination.

-

Optimizing Enzyme Activity: While TE buffer is designed to inhibit degradative enzymes, the pH maintained by Tris is also compatible with many enzymes used in molecular biology, should the nucleic acid be subsequently used in downstream applications after appropriate purification or dilution.[7]

The importance of pH control is underscored by studies on non-enzymatic depurination, which show a clear correlation between lower pH and increased rates of purine loss.

The Chelating Protector: The Role of EDTA

EDTA is a chelating agent, a molecule that can form multiple bonds to a single metal ion, effectively sequestering it from the solution.[8] Its primary purpose in TE buffer is to inhibit the activity of nucleases, enzymes that degrade nucleic acids.[9][10]

-

Inactivation of Nucleases: Many nucleases, such as DNases and RNases, require divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺), as cofactors for their enzymatic activity.[4][8] EDTA has a high affinity for these divalent cations, binding them in a stable complex. This chelation depletes the availability of these essential cofactors, thereby inactivating the nucleases and protecting the DNA and RNA from enzymatic degradation.[4][8]

-

Broad-Spectrum Protection: This mechanism provides broad protection against a wide range of nucleases that may be present as contaminants during nucleic acid isolation from cellular lysates or introduced from external sources.

The efficacy of EDTA as a nuclease inhibitor is quantifiable. For instance, the half-maximal inhibitory concentration (IC50) of EDTA for DNase I has been measured to be 190 μM, demonstrating its potency in preventing DNA degradation.[11]

Quantitative Data Summary

The following tables summarize key quantitative data supporting the roles of Tris and EDTA in preserving nucleic acid integrity.

| Storage Condition | Time (weeks) | DNA Integrity (in Distilled Water) | DNA Integrity (in TE Buffer) |

| 4°C | 4 | 5% of samples showed degradation | All samples stable |

| 7 | 15% of samples showed degradation | All samples stable | |

| 10 | 20% of samples showed fair degradation | All samples stable | |

| 25°C | 10 | 30% of samples showed fair degradation | Not all samples were stable |

| -20°C & -70°C | 10 | All samples stable | All samples stable |

| Table 1: Comparison of DNA Stability in Distilled Water vs. TE Buffer. Data adapted from a study on the effects of storage buffer and temperature on the integrity of human DNA.[8] |

| Component | Function | Typical Concentration (1X TE) | Key Parameter | Value |

| Tris | pH Buffering | 10 mM | Optimal pH for DNA stability | 7.5 - 8.5 |

| EDTA | Nuclease Inhibition (Chelation of Mg²⁺/Ca²⁺) | 1 mM | IC50 for DNase I | 190 µM[11] |

| Table 2: Functional Summary and Key Quantitative Parameters of TE Buffer Components. |

Signaling Pathways and Experimental Workflows

The protective mechanism of TE buffer can be visualized as a straightforward pathway where each component counteracts a specific threat to nucleic acid integrity.

Caption: Mechanism of action of Tris and EDTA in TE buffer.

Experimental Protocols

TE buffer is integral to numerous molecular biology protocols. Below are detailed methodologies for key experiments where TE buffer plays a crucial role.

Protocol 1: Genomic DNA Extraction from E. coli

This protocol outlines the steps for isolating genomic DNA from E. coli, where TE buffer is used for the final elution and storage of the purified DNA.

Materials:

-

E. coli culture

-

Buffer GA (Lysis Buffer)

-

Buffer GB (Lysis Buffer)

-

Proteinase K

-

Absolute ethanol (B145695)

-

Buffer GD (Wash Buffer)

-

Buffer PW (Wash Buffer)

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Spin Columns

-

Collection Tubes

-

Microcentrifuge

-

Water bath (70°C)

Procedure:

-

Sample Preparation: Harvest 1-5 mL of E. coli culture by centrifugation at 10,000 rpm for 1 minute. Discard the supernatant.

-

Cell Lysis: a. Resuspend the bacterial pellet thoroughly in 200 µL of Buffer GA by vortexing. b. Add 20 µL of Proteinase K and mix well. c. Add 220 µL of Buffer GB and vortex vigorously for 15 seconds. d. Incubate at 70°C for 10 minutes until the solution becomes clear. e. Briefly centrifuge to remove droplets from the tube lid.[5]

-

DNA Precipitation: a. Add 220 µL of absolute ethanol and mix thoroughly by vortexing for 15 seconds.[5]

-

DNA Binding: a. Transfer the entire mixture to a spin column placed in a collection tube. b. Centrifuge at 12,000 rpm for 30 seconds. Discard the flow-through.[5]

-

Wash Steps: a. Add 500 µL of Buffer GD to the column. Centrifuge at 12,000 rpm for 30 seconds and discard the flow-through. b. Add 600 µL of Buffer PW to the column. Centrifuge at 12,000 rpm for 30 seconds and discard the flow-through. c. Repeat the PW wash step once. d. Centrifuge the empty column at 12,000 rpm for 2 minutes to dry the membrane.[5]

-

Elution: a. Transfer the column to a clean 1.5 mL microcentrifuge tube. b. Apply 50-200 µL of TE Buffer to the center of the membrane. c. Let it stand at room temperature for 2-5 minutes. d. Centrifuge at 12,000 rpm for 2 minutes to collect the DNA.[5]

-

Storage: Store the purified genomic DNA in TE buffer at -20°C for long-term storage.[5]

Caption: Workflow for genomic DNA extraction using TE buffer.

Protocol 2: Long-Term Storage of DNA

This protocol provides guidelines for the optimal long-term storage of purified DNA, emphasizing the use of TE buffer.

Materials:

-

Purified DNA sample

-

TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Nuclease-free microcentrifuge tubes

-

-20°C freezer

-

-80°C freezer

-

Liquid nitrogen storage (optional)

Procedure:

-

Resuspension: Resuspend the purified DNA pellet in an appropriate volume of TE buffer to achieve the desired concentration. For high-molecular-weight genomic DNA, allow it to dissolve slowly with gentle agitation to avoid shearing.[10]

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can cause DNA shearing and degradation, divide the DNA solution into single-use aliquots in nuclease-free tubes.[4]

-

Short- to Mid-Term Storage (up to 2 years): For storage up to two years, store the DNA aliquots in TE buffer at -20°C to -30°C.[4]

-

Long-Term Storage (several years): For storage over several years, it is recommended to store the DNA in TE buffer at -80°C to -90°C.[4] This significantly reduces the rate of any residual chemical or enzymatic degradation.

-

Archival Storage (decades): For archival purposes, DNA can be stored as a precipitate in ethanol at -164°C or cryogenically in liquid nitrogen (-196°C) to minimize molecular degradation.[1][4]

Conclusion

The dual functions of Tris and EDTA in TE buffer provide a robust and cost-effective solution for protecting the integrity of precious nucleic acid samples. Tris acts as a steadfast guardian of pH, preventing the damaging effects of acid hydrolysis and depurination. Simultaneously, EDTA serves as a vigilant protector, neutralizing the threat of nuclease activity by sequestering essential divalent cations. Understanding the fundamental principles behind this ubiquitous buffer, supported by quantitative data and detailed protocols, empowers researchers to ensure the quality and longevity of their DNA and RNA, thereby fostering more reliable and reproducible results in their critical work.

References

- 1. researchgate.net [researchgate.net]

- 2. neb.com [neb.com]

- 3. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]

- 4. DNA sample storage: best practices after extraction | QIAGEN [qiagen.com]

- 5. static.igem.wiki [static.igem.wiki]

- 6. A One-Step Miniprep for the Isolation of Plasmid DNA and Lambda Phage Particles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. qb3.berkeley.edu [qb3.berkeley.edu]

- 8. condor.depaul.edu [condor.depaul.edu]

- 9. Plasmid DNA Isolation Protocol [opsdiagnostics.com]

- 10. public.gettysburg.edu [public.gettysburg.edu]

- 11. Novel High-Throughput Deoxyribonuclease 1 Assay - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chemical Interaction Between Tris Base and EDTA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tris(hydroxymethyl)aminomethane (Tris) and ethylenediaminetetraacetic acid (EDTA) are fundamental components of numerous biological buffers, including the widely used TAE, TBE, and TE buffers. While often used together, the nature of their chemical interaction is not one of direct binding or complex formation but rather a synergistic interplay governed by the solution's pH. This technical guide elucidates the core chemical principles of the Tris-EDTA interaction, focusing on their independent functions, the critical role of pH in modulating their activities, and the thermodynamic considerations essential for experimental design. Detailed experimental protocols for characterizing these interactions are also provided, along with data presented in a structured format for clarity and ease of comparison.

Introduction

In the realm of molecular biology and biochemistry, maintaining a stable chemical environment is paramount for the integrity and function of macromolecules such as DNA, RNA, and proteins. Buffers formulated with Tris base and EDTA are ubiquitous for this purpose. Tris, with a pKa of approximately 8.1 at 25°C, provides robust buffering capacity in the slightly alkaline range (pH 7.0-9.2), which is ideal for solubilizing and stabilizing nucleic acids by keeping them deprotonated.[1] EDTA is a powerful chelating agent that sequesters divalent cations, most notably magnesium (Mg²⁺), which are essential cofactors for nucleases that can degrade nucleic acids.[2][3] The combination of Tris and EDTA, therefore, offers a protective environment for biological samples.[4][5] This guide delves into the nuanced chemical relationship between these two critical reagents.

The Nature of the Tris-EDTA Interaction: A Functional Synergy

Contrary to the formation of a distinct Tris-EDTA complex, the interaction between these two molecules is indirect and primarily mediated by the hydrogen ion concentration (pH) of the solution. Their combined utility stems from their complementary functions that are optimally co-dependent on the pH environment created by the Tris buffer.

The Role of Tris as a pH Buffer

Tris is a primary amine and a weak base. In solution, it exists in equilibrium between its unprotonated (Tris) and protonated (TrisH⁺) forms. This equilibrium is what allows it to resist changes in pH. The pH of a Tris buffer is determined by the ratio of the protonated and unprotonated forms, as described by the Henderson-Hasselbalch equation. The stability of this pH is crucial for maintaining the structural integrity of nucleic acids and for influencing the activity of EDTA.[1]

EDTA as a pH-Sensitive Chelator

EDTA is a polyprotic acid with six pKa values, corresponding to its four carboxyl groups and two amine groups.[6] Its ability to chelate metal ions is highly dependent on its degree of deprotonation. At lower pH values, the carboxyl groups are protonated, reducing their availability to coordinate with metal ions. As the pH increases, EDTA becomes progressively deprotonated, significantly enhancing its chelating efficiency. The Tris buffer, by maintaining a pH typically between 7.4 and 8.3, ensures that a significant fraction of EDTA is in its more deprotonated and thus active forms for chelating divalent cations.[3][7]

Proton Exchange and Thermodynamic Considerations

A key aspect of the Tris-EDTA interaction within a buffer system is the exchange of protons. Any biochemical reaction that consumes or releases protons will cause a shift in the Tris/TrisH⁺ equilibrium. This is particularly important in techniques like Isothermal Titration Calorimetry (ITC), where the heat of a binding reaction is measured. Tris has a high enthalpy of ionization (ΔH_ion ≈ +47.5 kJ/mol).[2][8] This means that any process involving the uptake or release of protons in a Tris buffer will be accompanied by a significant heat change from the buffer itself, which can confound the measurement of the true enthalpy of the reaction of interest.[8] This thermodynamic "interaction" is a critical consideration for researchers designing and interpreting biophysical experiments.

Quantitative Data and Buffer Compositions

The following tables summarize the key properties of Tris and EDTA and provide standard recipes for commonly used buffers containing these components.

Table 1: Physicochemical Properties of Tris and EDTA

| Property | Tris (Tris(hydroxymethyl)aminomethane) | EDTA (Ethylenediaminetetraacetic acid) |

| Molar Mass | 121.14 g/mol | 292.24 g/mol (free acid) |

| pKa (25°C) | 8.1 | pKa1=0.0, pKa2=1.5, pKa3=2.0, pKa4=2.66, pKa5=6.16, pKa6=10.24 |

| Effective Buffering Range | pH 7.0 - 9.2 | N/A (chelator) |

| Enthalpy of Ionization (ΔH_ion) | ~ +47.5 kJ/mol | Varies with protonation state |

Table 2: Standard Recipes for Common Tris-EDTA Buffers

| Buffer | Components (for 1L of 1X solution) | Typical Final pH | Primary Application |

| TE Buffer | 10 mM Tris-Cl, 1 mM EDTA | 7.4 - 8.0 | DNA/RNA storage and solubilization[9][10] |

| TAE Buffer | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA | ~8.3 | Agarose (B213101) gel electrophoresis of DNA[1] |

| TBE Buffer | 89 mM Tris, 89 mM Boric Acid, 2 mM EDTA | ~8.3 | Polyacrylamide and agarose gel electrophoresis of DNA[2] |

Experimental Protocols for Characterizing Tris-EDTA Systems

While a direct binding interaction is not anticipated, several experimental techniques can be employed to characterize the properties of the Tris-EDTA buffer system and the influence of each component on the overall solution behavior.

Potentiometric Titration

Objective: To determine the buffering capacity of the Tris-EDTA solution and observe the effect of EDTA on the titration curve of Tris.

Methodology:

-

Solution Preparation: Prepare a 0.1 M solution of Tris base. Prepare a separate 0.1 M solution of Tris base containing 10 mM EDTA.

-

Titration Setup: Calibrate a pH meter and electrode. Place 50 mL of the Tris or Tris-EDTA solution in a beaker with a magnetic stir bar.

-

Titration: Titrate the solution with a standardized solution of 0.1 M HCl, adding the titrant in small increments (e.g., 0.5 mL).

-

Data Collection: Record the pH after each addition of HCl.

-

Analysis: Plot the pH versus the volume of HCl added. The titration curve will reveal the buffering range and pKa of Tris in the presence and absence of EDTA.

Isothermal Titration Calorimetry (ITC)

Objective: To measure the enthalpy of ionization of Tris and to demonstrate the importance of buffer matching in binding experiments.

Methodology:

-

Instrument Setup: Set up the ITC instrument according to the manufacturer's instructions. The experimental temperature should be controlled, typically at 25°C.

-

Sample Preparation:

-

Experiment 1 (Heat of Dilution): Fill the sample cell with the Tris-EDTA buffer. Fill the injection syringe with the same Tris-EDTA buffer.

-

Experiment 2 (Tris Ionization): Fill the sample cell with a 10 mM Tris buffer at pH 8.0. Fill the injection syringe with 0.1 M HCl.

-

-

Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) with sufficient time between injections for the signal to return to baseline.

-

Data Analysis: The heat of dilution from the first experiment should be minimal. In the second experiment, the integrated heat released after each injection corresponds to the enthalpy of protonation of Tris. This demonstrates the significant heat effect of the buffer itself.[2][8]

Visualizing Experimental Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the logical workflow for preparing a Tris-EDTA buffer and the conceptual relationship of their functions.

Caption: Workflow for the preparation of a standard Tris-EDTA (TE) buffer.

Caption: Conceptual diagram of the functional synergy between Tris and EDTA.

Conclusion

The chemical interaction between Tris base and EDTA is not characterized by direct complex formation but by a sophisticated, pH-dependent functional synergy. Tris establishes and maintains a stable, slightly alkaline environment that is not only optimal for the solubility and stability of nucleic acids but also essential for maximizing the chelating efficacy of EDTA. In turn, EDTA protects the nucleic acids from enzymatic degradation by sequestering nuclease cofactors. Understanding this interplay, particularly the thermodynamic implications of Tris's high enthalpy of ionization, is crucial for the accurate design and interpretation of experiments in molecular biology, biochemistry, and drug development. The protocols and data presented herein provide a foundational guide for researchers working with these indispensable buffering agents.

References

- 1. Similarities and differences between Tris and Tris-HCl and Tris-EDTA [vacutaineradditives.com]

- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 3. Role of EDTA protonation in chelation-based removal of mercury ions from water - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. tiarisbiosciences.com [tiarisbiosciences.com]

- 6. m.youtube.com [m.youtube.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. tainstruments.com [tainstruments.com]

- 9. oiu.edu.sd [oiu.edu.sd]

- 10. gatescientific.com [gatescientific.com]

An In-depth Technical Guide on the Core Mechanism of Action of Tris-EDTA Buffer on DNases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which Tris-EDTA (TE) buffer inhibits the activity of deoxyribonucleases (DNases), enzymes that degrade DNA. Understanding this mechanism is critical for ensuring the integrity of DNA samples in a wide range of molecular biology applications, from routine storage to complex downstream analyses. This document details the individual and synergistic roles of Tris and EDTA, presents quantitative data on DNase inhibition, provides detailed experimental protocols for assessing this inhibition, and includes visualizations of the key pathways and workflows.

Core Principles of TE Buffer's Action on DNases

Tris-EDTA (TE) buffer is a ubiquitous solution in molecular biology laboratories, prized for its ability to solubilize and protect DNA from degradation.[1] Its efficacy stems from the combined actions of its two components: Tris and EDTA.

The Role of Tris: Maintaining a Stable pH Environment

Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa of approximately 8.1 at 25°C.[2] This buffering capacity is crucial for maintaining a stable pH for the DNA solution, typically between 7.5 and 8.5.[1] DNA is susceptible to acid hydrolysis, particularly depurination, at acidic pH. By maintaining a slightly alkaline environment, Tris helps to preserve the phosphodiester backbone and the overall integrity of the DNA molecule.[2] Furthermore, the activity of many DNases is significantly reduced at this pH range, providing an initial layer of protection against enzymatic degradation.[1]

The Role of EDTA: Inactivation of DNases through Divalent Cation Chelation

The primary mechanism for the inhibition of DNases by TE buffer lies in the action of Ethylenediaminetetraacetic acid (EDTA).[3] EDTA is a powerful chelating agent, meaning it can form multiple coordinate bonds with metal ions, effectively sequestering them from the solution.[4]

Most DNases, particularly DNase I, are metalloenzymes that require divalent cations as cofactors for their catalytic activity.[5] The most critical of these are magnesium (Mg²⁺) and calcium (Ca²⁺) ions.[5][6] These cations play a crucial role in the enzyme's active site, where they are involved in the hydrolysis of the phosphodiester bonds of the DNA backbone.[7]

EDTA's hexadentate structure allows it to wrap around and tightly bind divalent cations like Mg²⁺ and Ca²⁺, forming a stable, water-soluble complex.[4][8] This sequestration of essential cofactors renders the DNase enzymes catalytically inactive, thereby protecting the DNA from degradation.[3] The inhibition of DNase activity by EDTA is a concentration-dependent process.

Quantitative Analysis of DNase I Inhibition by EDTA

| EDTA Concentration | DNase I Activity/DNA Integrity | Method of Analysis | Reference |

| 0.125 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose (B213101) Gel Electrophoresis | [2] |

| 0.25 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |

| 0.5 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |

| 1.0 mM | 90% of DNA bands appeared intact, with 10% smear and 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |

| 1.56 ± 0.91 mM | IC₅₀ (Half-maximal inhibitory concentration) | Fluorescence Polarization | [9] |

| 2.0 mM | 100% of DNA bands appeared intact, with 20% fragmented DNA. | Agarose Gel Electrophoresis | [2] |

| 5.0 mM | Complete inhibition of DNase activity. | Not specified |

Note: The results from the agarose gel electrophoresis study indicate the protective effect of EDTA on DNA in the presence of DNase I, with increasing concentrations of EDTA generally leading to better preservation of intact DNA.

Experimental Protocols

The following are detailed methodologies for key experiments related to the action of TE buffer on DNases.

Protocol for Assessing DNase I Inhibition by EDTA using a Fluorometric Assay

This protocol is adapted from commercially available DNase I activity assay kits and allows for the quantitative determination of DNase I inhibition by EDTA.

Materials:

-

DNase I, RNase-free

-

DNA substrate (e.g., a fluorescently-labeled oligonucleotide probe)

-

10X DNase I Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.5, 25 mM MgCl₂, 10 mM CaCl₂)

-

EDTA solutions of varying concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 5 mM, 10 mM)

-

Nuclease-free water

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare the DNase I Solution: Dilute the DNase I stock solution to a working concentration (e.g., 0.1 U/µL) in 1X DNase I Reaction Buffer.

-

Prepare the Reaction Mixtures: In separate wells of the 96-well plate, prepare the following reaction mixtures (total volume of 50 µL per well):

-

Negative Control (No DNase): 40 µL Nuclease-free water + 10 µL 1X DNase I Reaction Buffer.

-

Positive Control (DNase, No EDTA): 30 µL Nuclease-free water + 10 µL 1X DNase I Reaction Buffer + 10 µL DNase I solution.

-

Test Wells (DNase + EDTA): (30 - x) µL Nuclease-free water + 10 µL 1X DNase I Reaction Buffer + x µL of EDTA solution (to achieve desired final concentration) + 10 µL DNase I solution.

-

-

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the EDTA to chelate the divalent cations.

-

Initiate the Reaction: Add 10 µL of the DNA substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorometric plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorescent probe. Measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

-

Data Analysis:

-

Plot the fluorescence intensity versus time for each reaction.

-

Calculate the initial reaction velocity (slope of the linear portion of the curve) for each concentration of EDTA.

-

Determine the percentage of inhibition for each EDTA concentration relative to the positive control (no EDTA).

-

Calculate the IC₅₀ value of EDTA for DNase I by plotting the percentage of inhibition against the logarithm of the EDTA concentration and fitting the data to a dose-response curve.

-

Protocol for Visualizing DNase I Inhibition by TE Buffer using Agarose Gel Electrophoresis

This protocol provides a qualitative assessment of the protective effect of TE buffer on DNA against DNase I digestion.

Materials:

-

Plasmid DNA or a PCR product of known size

-

DNase I, RNase-free

-

10X DNase I Reaction Buffer (containing Mg²⁺ and Ca²⁺)

-

1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

Nuclease-free water

-

Agarose

-

1X TAE or TBE buffer for gel electrophoresis

-

DNA loading dye

-

DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator or gel imaging system

Procedure:

-

Prepare Reaction Tubes: Label four microcentrifuge tubes:

-

Tube 1 (Negative Control): 1 µg DNA + Nuclease-free water to a final volume of 20 µL.

-

Tube 2 (Positive Control - DNase Digestion): 1 µg DNA + 2 µL 10X DNase I Reaction Buffer + 1 µL DNase I (1 U) + Nuclease-free water to a final volume of 20 µL.

-

Tube 3 (TE Buffer Protection): 1 µg DNA in 18 µL 1X TE Buffer + 2 µL 10X DNase I Reaction Buffer + 1 µL DNase I (1 U).

-

Tube 4 (DNA in TE Buffer - No DNase): 1 µg DNA in 20 µL 1X TE Buffer.

-

-

Incubation: Incubate all tubes at 37°C for 15-30 minutes.

-

Stop Reaction: Stop the reactions by adding 2 µL of 0.5 M EDTA to Tube 2. For the other tubes, this step is not necessary.

-

Prepare for Electrophoresis: Add 4 µL of 6X DNA loading dye to each tube and mix gently.

-

Agarose Gel Electrophoresis: Load the entire volume of each reaction into separate wells of a 1% agarose gel. Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Visualization: Stain the gel with a DNA stain and visualize the DNA bands using a UV transilluminator or gel imaging system.

Expected Results:

-

Tube 1: A single, sharp band corresponding to the intact DNA.

-

Tube 2: A smear of degraded DNA, with no distinct band.

-

Tube 3: A distinct band of intact DNA, similar to Tube 1, demonstrating the protective effect of TE buffer.

-

Tube 4: A single, sharp band of intact DNA, showing that TE buffer itself does not damage the DNA.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the key mechanisms and workflows described in this guide.

References

- 1. EDTA-mediated inhibition of DNases protects circulating cell-free DNA from ex vivo degradation in blood samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. assaygenie.com [assaygenie.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. researchgate.net [researchgate.net]

- 6. DNAse I qualification and sample treatment | Molecular Devices [moleculardevices.com]

- 7. mdpi.com [mdpi.com]

- 8. Colorimetric determination of DNase I activity with a DNA-methyl green substrate. | Semantic Scholar [semanticscholar.org]

- 9. researchgate.net [researchgate.net]

understanding the pH of Tris-EDTA solutions.

An In-depth Technical Guide to the pH of Tris-EDTA (TE) Solutions

For researchers, scientists, and drug development professionals, maintaining the integrity of nucleic acids is paramount. Tris-EDTA (TE) buffer is a ubiquitous solution in molecular biology, designed to solubilize and protect DNA and RNA from degradation.[1][2] This guide provides a detailed examination of the chemical principles governing the pH of TE solutions, its practical implications, and standardized protocols for its preparation and use.

Core Components and Their Functions

TE buffer's efficacy stems from the synergistic action of its two key components: Tris and EDTA.

-

Tris (tris(hydroxymethyl)aminomethane): A primary amine with the chemical formula (HOCH₂)₃CNH₂, Tris is the buffering agent in TE solutions.[3][4] It is a weak base with a pKa of approximately 8.07 at 25°C, providing an effective buffering range between pH 7.1 and 9.1.[5][6][7] This range is ideal for maintaining the stability of DNA and RNA, as the phosphodiester backbone is susceptible to hydrolysis at extreme pH values. The buffering action of Tris relies on the equilibrium between its unprotonated (Tris base) and protonated (Tris-HCl) forms, which allows it to absorb and release protons to resist pH changes.[3]

-

EDTA (Ethylenediaminetetraacetic acid): EDTA is a powerful chelating agent, a molecule that forms stable complexes with metal ions.[8][9] Its primary role in TE buffer is to sequester divalent cations, particularly magnesium (Mg²⁺).[2] These cations are essential cofactors for nucleases (DNases and RNases), enzymes that degrade DNA and RNA.[1][2] By binding these ions, EDTA effectively inactivates these enzymes, protecting the nucleic acids from enzymatic degradation.[1][2]

The Critical Role of pH in TE Buffer

The pH of the TE buffer is a critical parameter, tailored to the specific application. For DNA applications, a pH of 8.0 is most common, while for RNA, a slightly more acidic pH of 7.5 is often used.[2] This is because these pH values minimize the activity of their respective nucleases.[2] The overall pH of the TE buffer is determined by the Tris component.[10]

Temperature Dependence of Tris Buffer pH

A crucial, and often overlooked, characteristic of Tris buffers is the significant dependence of their pH on temperature. The pKa of Tris decreases by approximately 0.028 to 0.031 units for every 1°C increase in temperature.[11][12] Consequently, a Tris buffer prepared to pH 8.0 at 25°C will have a higher pH when cooled and a lower pH when warmed.[5][11] For example, a solution at pH 7.4 at 37°C might be pH 7.8 at room temperature and pH 8.4 at 0°C.[12]

This property necessitates that the pH of a TE solution be adjusted at the temperature at which it will be used to ensure experimental consistency, especially for temperature-sensitive enzymatic reactions.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for the components and formulations of TE buffer.

Table 1: Physicochemical Properties of Tris and EDTA

| Component | Chemical Formula | Molar Mass ( g/mol ) | pKa (at 25°C) | Optimal Buffering pH Range |

| Tris | (HOCH₂)₃CNH₂ | 121.14 | ~8.07 | 7.1 - 9.1 |

| EDTA | C₁₀H₁₆N₂O₈ | 292.24 | pKa₁=0, pKa₂=1.5, pKa₃=2.0, pKa₄=2.66, pKa₅=6.16, pKa₆=10.24 | N/A (Chelator) |

Data sourced from multiple references.[4][5][7][8][13]

Table 2: Effect of Temperature on Tris Buffer pH

| Intended Use Temperature | pH at 25°C to achieve target pH | Target pH at Use Temperature |

| 4°C | 7.79 | 7.20 |

| 37°C | 6.91 | 7.20 |

| 4°C | 7.92 | 7.30 |

| 37°C | 7.02 | 7.30 |

Data adapted from Scripps Laboratories.[14]

Table 3: Common TE Buffer Formulations

| Buffer Name | Tris Concentration | EDTA Concentration | Typical pH | Primary Use |

| 1x TE Buffer | 10 mM | 1 mM | 8.0 | General DNA storage and solubilization[2][15] |

| 1x TE Buffer | 10 mM | 1 mM | 7.4 - 7.5 | RNA storage and solubilization[2][16] |

| 10x TE Buffer | 100 mM | 10 mM | 8.0 | Concentrated stock solution[15] |

| Low TE Buffer | 10 mM | 0.1 mM | 8.0 | For samples in enzymatic reactions sensitive to EDTA (e.g., PCR)[2] |

| Antigen Retrieval TE | 10 mM | 1 mM | 9.0 | Immunohistochemistry (IHC) to unmask antigens[17] |

Diagrams and Workflows

Chemical Equilibrium of Tris Buffer

Caption: Equilibrium of Tris between its basic and acidic forms.

EDTA Chelation of Divalent Cations

Caption: EDTA sequesters Mg²⁺, inactivating nuclease enzymes.

Experimental Workflow: DNA Extraction & Storage

Caption: Use of TE buffer in a typical DNA extraction workflow.

Experimental Protocols

Protocol 1: Preparation of 1 L of 1x TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0)

Materials:

-

Tris base (Molar Mass: 121.14 g/mol )

-

EDTA disodium (B8443419) salt dihydrate (Molar Mass: 372.24 g/mol )

-

Deionized or molecular biology grade water

-

Hydrochloric acid (HCl), concentrated or 1 M

-

Calibrated pH meter with temperature compensation

-

1 L beaker or flask

-

Graduated cylinders

-

Magnetic stirrer and stir bar

-

Autoclave

Methodology:

-

Add approximately 800 mL of deionized water to a 1 L beaker.

-

Add a magnetic stir bar to the beaker.

-

Weigh and add 1.21 g of Tris base to the water. Stir until fully dissolved.

-

Weigh and add 0.37 g of EDTA disodium salt dihydrate. The EDTA may not fully dissolve until the pH is adjusted.

-

Place the beaker on a magnetic stirrer and allow the components to mix.

-

Calibrate the pH meter at room temperature (e.g., 25°C).

-

Immerse the pH probe in the solution. Slowly add HCl dropwise to adjust the pH down to 8.0. Be patient, as the pH can drift. Ensure the EDTA has fully dissolved.

-

Once the pH is stable at 8.0, transfer the solution to a 1 L graduated cylinder.

-

Add deionized water to bring the final volume to 1 L.

-

Transfer the solution to an autoclave-safe bottle.

-

Sterilize by autoclaving for 20 minutes on a liquid cycle.

-

Label the bottle clearly and store at room temperature.[10][18][19]

Protocol 2: pH Measurement and Adjustment of TE Buffer

Materials:

-

Prepared TE buffer solution

-

Calibrated pH meter with Automatic Temperature Compensation (ATC) probe

-

HCl and NaOH solutions for adjustment (e.g., 1 M)

-

Water bath or incubator set to the target temperature

Methodology:

-

Calibration: Calibrate the pH meter using standard buffers (e.g., pH 7.0 and 10.0) at the temperature of measurement, if possible. If not, calibrate at room temperature and rely on the ATC.

-

Temperature Equilibration: Place a beaker containing an aliquot of the TE buffer in a water bath set to the desired experimental temperature (e.g., 37°C). Allow the solution to equilibrate for at least 30 minutes.

-

Measurement: Immerse the pH probe and ATC probe into the temperature-equilibrated buffer.

-

Record: Allow the reading to stabilize and record the pH value. Note the significant difference from the room temperature pH.

-

Adjustment (if necessary): If the pH is not at the desired value for that temperature, add small volumes of HCl (to lower pH) or NaOH (to raise pH). Stir and allow the temperature and pH to re-equilibrate before taking a new reading.

-

Documentation: Always document the final pH of the buffer and the temperature at which it was measured.

This meticulous approach ensures that experiments sensitive to pH are performed under optimal and reproducible conditions.

References

- 1. What is TE (Tris-EDTA) buffer? | AAT Bioquest [aatbio.com]

- 2. TE buffer - Wikipedia [en.wikipedia.org]

- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]

- 4. geneticeducation.co.in [geneticeducation.co.in]

- 5. nbinno.com [nbinno.com]

- 6. HEPES, TRIS buffer and pH control - Blog - Hopax Fine Chemicals [hopaxfc.com]

- 7. Similarities and differences between Tris and Tris-HCl and Tris-EDTA [vacutaineradditives.com]

- 8. Ethylenediaminetetraacetic acid - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Protocols · Benchling [benchling.com]

- 11. Is the pH of TRIS-HCL buffer greatly affected by temperature changes - HUBEI NEW DESHENG MATERIALS TECHNOLOGY CO,. LTD. [hbdsbio.com]

- 12. researchgate.net [researchgate.net]

- 13. irochemical.com [irochemical.com]

- 14. scrippslabs.com [scrippslabs.com]

- 15. biocompare.com [biocompare.com]

- 16. canvaxbiotech.com [canvaxbiotech.com]

- 17. Tris-EDTA Buffer Antigen Retrieval Protocol - IHC WORLD [ihcworld.com]

- 18. gatescientific.com [gatescientific.com]

- 19. m.youtube.com [m.youtube.com]

Core Properties of Tris-HCl and EDTA Mixtures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental properties and applications of Tris-HCl and Ethylenediaminetetraacetic acid (EDTA) mixtures, commonly known as TE buffer. This buffer system is a cornerstone in molecular biology, biochemistry, and pharmaceutical development, primarily utilized for the solubilization and protection of nucleic acids.

Introduction to Tris-HCl and EDTA

Tris-HCl and EDTA form a synergistic buffer system that leverages the distinct properties of each component. Tris (tris(hydroxymethyl)aminomethane) is a biological buffer with a pKa that is slightly alkaline at room temperature, making it ideal for maintaining a stable pH in a range suitable for biological molecules. EDTA is a chelating agent that sequesters divalent and trivalent metal ions, which are essential cofactors for nucleases that can degrade DNA and RNA.

Physicochemical Properties

The individual properties of Tris and EDTA are crucial to understanding their function in a mixed buffer system.

Table 1: Physicochemical Properties of Tris and EDTA

| Property | Tris (Tris(hydroxymethyl)aminomethane) | Tris-HCl (Tris(hydroxymethyl)aminomethane hydrochloride) | EDTA Disodium (B8443419) Salt Dihydrate |

| Molecular Formula | C₄H₁₁NO₃ | C₄H₁₂ClNO₃ | C₁₀H₁₄N₂Na₂O₈ · 2H₂O |

| Molecular Weight | 121.14 g/mol [1] | 157.60 g/mol [2] | 372.24 g/mol [3][4][5] |

| pKa (at 25°C) | 8.1[6] | Not directly applicable (it's the acidic form of Tris) | pKa1=2.0, pKa2=2.7, pKa3=6.2, pKa4=10.3 |

| Effective Buffering pH Range | 7.0 - 9.2[6] | 7.0 - 9.2 (as part of the Tris/Tris-HCl buffer pair) | Not used as a pH buffer |

| Solubility in Water | High | High | Soluble, but requires pH adjustment to ~8.0 for full dissolution |

Temperature Dependence of Tris-HCl Buffers

The pH of Tris buffers is notably sensitive to temperature changes. For every 1°C increase in temperature, the pH of a Tris buffer solution decreases by approximately 0.03 units.[1] This is a critical consideration when preparing and using these buffers for experiments conducted at different temperatures.

The Role and Mechanism of EDTA

EDTA's primary function in this buffer system is to protect nucleic acids from enzymatic degradation. It achieves this by chelating divalent cations, such as Mg²⁺ and Ca²⁺, which are essential cofactors for nucleases like DNases and RNases.

EDTA's Chelation and pH Dependence

The chelating ability of EDTA is highly dependent on the pH of the solution. EDTA has six ionizable protons, and its fully deprotonated form (Y⁴⁻) is the most effective at binding metal ions. This form becomes predominant at a pH above 10.17.[7][8] However, even at a pH of 8.0, a common pH for TE buffer, there is a sufficient concentration of the deprotonated species to effectively chelate divalent cations.

Stability of EDTA-Metal Ion Complexes

The stability of the complex formed between EDTA and a metal ion is described by the formation constant (Kf). A higher Kf value indicates a more stable complex.

Table 2: Formation Constants (log Kf) for Selected Metal-EDTA Complexes

| Metal Ion | log Kf |

| Ca²⁺ | 10.7 |

| Mg²⁺ | 8.7 |

| Mn²⁺ | 14.0 |

| Fe²⁺ | 14.3 |

| Co²⁺ | 16.3 |

| Ni²⁺ | 18.6 |

| Cu²⁺ | 18.8 |

| Fe³⁺ | 25.1 |

| Cr³⁺ | 23.0 |

| Al³⁺ | 16.1 |

Note: These values are approximate and can vary with experimental conditions.

Applications in Research and Drug Development

Tris-HCl and EDTA mixtures are integral to numerous molecular biology and biochemical applications.

Nucleic Acid Storage and Solubilization

The most common application of TE buffer is for the long-term storage of DNA and RNA. The Tris-HCl maintains a stable pH, preventing acid hydrolysis of the phosphodiester backbone, while EDTA inhibits nuclease activity.

Experimental Workflows: Plasmid DNA Miniprep

TE buffer is a critical component in the plasmid DNA miniprep procedure, a routine technique for isolating plasmid DNA from bacteria.

Signaling Pathways: Apoptosis Detection

TE buffer is also used in assays to study signaling pathways, such as apoptosis (programmed cell death). A hallmark of apoptosis is the fragmentation of genomic DNA into a characteristic "ladder" pattern. The DNA laddering assay involves the extraction of this fragmented DNA, often using a lysis buffer containing Tris and EDTA, followed by agarose (B213101) gel electrophoresis.

Experimental Protocols

Preparation of 1 M Tris-HCl Stock Solution (pH 8.0)

-

Dissolve 121.14 g of Tris base in 800 mL of deionized water.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Slowly add concentrated hydrochloric acid (HCl) to the solution while monitoring the pH with a calibrated pH meter.

-

Continue adding HCl until the pH reaches 8.0.

-

Adjust the final volume to 1 L with deionized water.

-

Sterilize by autoclaving.

Preparation of 0.5 M EDTA Stock Solution (pH 8.0)

-

Add 186.1 g of disodium EDTA dihydrate to 800 mL of deionized water.

-

Stir vigorously on a magnetic stirrer.

-

Slowly add sodium hydroxide (B78521) (NaOH) pellets or a concentrated NaOH solution to adjust the pH to 8.0. EDTA will not fully dissolve until the pH is approximately 8.0.

-

Once the EDTA has completely dissolved, adjust the final volume to 1 L with deionized water.

-

Sterilize by autoclaving.

Preparation of 1X TE Buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)

-

To prepare 1 L of 1X TE buffer, add the following to 900 mL of deionized water:

-

10 mL of 1 M Tris-HCl (pH 8.0) stock solution.

-

2 mL of 0.5 M EDTA (pH 8.0) stock solution.

-

-

Mix the solution thoroughly.

-

Check the pH and adjust to 8.0 if necessary.

-

Bring the final volume to 1 L with deionized water.

-

Sterilize by autoclaving.

Protocol for Nuclease Inhibition Assay

This assay can be used to verify the effectiveness of EDTA in TE buffer at inhibiting DNase activity.

-

Prepare reaction mixtures:

-

Control: Plasmid DNA in DNase I reaction buffer.

-

Test: Plasmid DNA in TE buffer.

-

Negative Control: Plasmid DNA in water.

-

-

Add DNase I to the "Control" and "Test" tubes. Do not add DNase I to the "Negative Control".

-

Incubate all tubes at 37°C for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., EDTA or by heat inactivation).

-

Analyze the samples by agarose gel electrophoresis.

-

Expected Results: The plasmid DNA in the "Control" tube should be degraded. The plasmid DNA in the "Test" and "Negative Control" tubes should remain intact, demonstrating the inhibitory effect of EDTA in the TE buffer.

Potential Interactions and Interferences

While Tris and EDTA are generally compatible, it is important to be aware of potential interferences in downstream applications:

-

Enzymatic Reactions: EDTA can inhibit enzymes that require divalent cations as cofactors, such as Taq polymerase in PCR.[9] In such cases, a "low EDTA" TE buffer (e.g., with 0.1 mM EDTA) or elution in water is recommended.

-

Biochemical Assays: Tris can interfere with certain protein assays, such as the Bradford assay.

-

Electrode Compatibility: Tris is incompatible with silver-containing single-junction pH electrodes as it can form a precipitate that clogs the junction.

Conclusion

Tris-HCl and EDTA mixtures are indispensable tools in the modern life sciences laboratory. Their well-characterized properties provide a stable environment for the manipulation and storage of nucleic acids. A thorough understanding of their individual characteristics, their synergistic action, and their potential interferences is crucial for the successful design and execution of a wide range of molecular biology and drug development applications.

References

- 1. biochemazone.com [biochemazone.com]

- 2. TRIS Hydrochloride (Tris HCl) Buffer | CAS 1185-53-1 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. EDTA disodium salt dihydrate, 6381-92-7, USP tested, 27285, Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Involvement of Both Extrinsic and Intrinsic Apoptotic Pathways in Tridecylpyrrolidine-Diol Derivative-Induced Apoptosis In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. トリス-EDTA バッファー溶液 - pH 8.0、BioUltra、分子生物学用 [sigmaaldrich.com]

The Pivotal Role of EDTA as a Chelating Agent in Tris Buffered Solutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular biology, biochemistry, and drug development, the meticulous control of the chemical environment is paramount to the integrity and reproducibility of experimental outcomes. Tris-EDTA (TE) buffer, a seemingly simple solution, is a cornerstone of this control, providing a stable pH environment and, crucially, safeguarding macromolecules like DNA and RNA from degradation. This technical guide delves into the core principles of EDTA's function as a chelating agent within Tris buffered solutions, offering quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their applications.

The Synergistic Partnership: Tris and EDTA

Tris-EDTA buffer is a solution that leverages the distinct but complementary properties of its two primary components: Tris (tris(hydroxymethyl)aminomethane) and EDTA (ethylenediaminetetraacetic acid).

Tris is a biological buffer with a pKa of approximately 8.1 at 25°C, making it highly effective at maintaining a stable pH in the physiological range of 7.0 to 9.0.[1][2] This buffering capacity is critical for a vast array of biological reactions and for the long-term stability of nucleic acids, which are susceptible to acid-catalyzed hydrolysis.[3]

EDTA is a powerful chelating agent, a molecule that can form multiple bonds to a single metal ion, effectively sequestering it from the solution.[4] Its primary role in a Tris buffer is to bind divalent cations, most notably magnesium (Mg²⁺) and calcium (Ca²⁺).[5][6] These cations are essential cofactors for nucleases (DNases and RNases), enzymes that degrade DNA and RNA.[7] By chelating these metal ions, EDTA inactivates nucleases, thereby protecting the integrity of nucleic acid samples.[6][7]

Quantitative Insights into EDTA Chelation

The effectiveness of EDTA as a chelating agent is highly dependent on the pH of the solution. The fully deprotonated form of EDTA (Y⁴⁻) is the most effective for binding metal ions.[8] The concentration of Y⁴⁻ increases as the pH becomes more alkaline. Consequently, the stability of metal-EDTA complexes is described by a conditional stability constant (K'), which is pH-dependent.

| Metal Ion | log K (Absolute Stability Constant) | log K' at pH 7.0 | log K' at pH 8.0 | log K' at pH 9.0 |

| Ca²⁺ | 10.7 | 3.6 | 5.4 | 7.3 |

| Mg²⁺ | 8.7 | 1.9 | 3.4 | 5.2 |

| Mn²⁺ | 13.8 | 6.8 | 8.5 | 10.3 |

| Zn²⁺ | 16.5 | 9.5 | 11.2 | 13.0 |

| Cu²⁺ | 18.8 | 11.8 | 13.5 | 15.3 |

| Fe³⁺ | 25.1 | 14.3 | 16.1 | 18.0 |

Note: The log K' values are calculated based on the α₄ fraction of EDTA at the given pH. These values demonstrate the significant increase in EDTA's chelating ability for divalent cations within the effective buffering range of Tris.

The temperature also influences the buffering system. The pKa of Tris buffer has a significant temperature coefficient, decreasing by approximately 0.028 to 0.031 units for every 1°C increase in temperature.[2][9] This means a Tris buffer prepared to pH 8.0 at 25°C will have a higher pH at 4°C. This is a critical consideration for experiments conducted at different temperatures.

| Temperature (°C) | ΔpKa / °C |

| 25 | -0.028 |

This table highlights the importance of preparing and pH-adjusting Tris buffers at the temperature at which they will be used.

Experimental Protocols

Preparation of 1X Tris-EDTA (TE) Buffer (pH 8.0)

This protocol outlines the preparation of a standard 1X TE buffer, a widely used solution for the storage and solubilization of DNA.[5]

Materials:

-

Tris base (Tris(hydroxymethyl)aminomethane)

-

EDTA (Ethylenediaminetetraacetic acid), disodium (B8443419) salt, dihydrate

-

Hydrochloric acid (HCl), concentrated

-

Deionized water (dH₂O)

-

pH meter

-

Autoclave

Procedure:

-

To prepare 1 liter of 1X TE buffer (10 mM Tris, 1 mM EDTA), weigh out 1.21 g of Tris base and 0.372 g of EDTA disodium salt dihydrate.

-

Dissolve the solids in approximately 800 mL of dH₂O in a clean beaker or flask.

-

While stirring, slowly add concentrated HCl to adjust the pH to 8.0. Use a calibrated pH meter to monitor the pH.

-

Once the desired pH is reached, add dH₂O to bring the final volume to 1 liter.

-

Sterilize the solution by autoclaving for 20 minutes at 121°C.

-

Store the buffer at room temperature.

Quantitative Assessment of DNA Integrity after Storage in TE Buffer

This protocol provides a method to evaluate the effectiveness of TE buffer in preserving the integrity of high molecular weight genomic DNA over time.

Materials:

-

Purified high molecular weight genomic DNA

-

1X TE Buffer (pH 8.0)

-

Nuclease-free water (as a control)

-

Agarose (B213101) gel electrophoresis system

-

DNA ladder

-

Gel imaging system

-

Incubators or storage at various temperatures (e.g., 4°C, room temperature, -20°C)

Procedure:

-

Aliquot the purified genomic DNA into multiple tubes.

-

Resuspend the DNA aliquots in either 1X TE buffer or nuclease-free water to the same final concentration.

-

Store the samples at different temperatures (e.g., 4°C, room temperature, and -20°C) for various time points (e.g., 1 week, 1 month, 3 months, 6 months).

-

At each time point, analyze an aliquot from each storage condition on a 0.8% agarose gel alongside a fresh DNA sample and a DNA ladder.

-

Run the gel at a constant voltage until the dye front has migrated an appropriate distance.

-

Stain the gel with a fluorescent DNA-binding dye and visualize it using a gel imaging system.

-

Assess DNA integrity by observing the presence of a distinct high molecular weight band versus a smear of lower molecular weight fragments, which indicates degradation. Quantitative analysis can be performed using densitometry software to measure the percentage of DNA in the high molecular weight band.[2]

Visualizing Workflows with Graphviz

Diagrams created using the DOT language provide a clear visual representation of complex experimental workflows, enhancing understanding and reproducibility.

The Role of EDTA in Preventing Nuclease-Mediated DNA Degradation

This diagram illustrates the core mechanism by which EDTA protects DNA from degradation.

Caption: Mechanism of EDTA-mediated nuclease inhibition.

Experimental Workflow for Chromatin Immunoprecipitation (ChIP)

This workflow demonstrates the critical role of Tris-EDTA containing buffers in a complex molecular biology technique like ChIP, which is used to investigate protein-DNA interactions.[10][11][12]

Caption: Chromatin Immunoprecipitation (ChIP) Workflow.

Conclusion